![molecular formula C23H21N3O3S B2582774 N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide CAS No. 900005-38-1](/img/structure/B2582774.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the yield, melting point, and FT-IR of a similar compound, N-(6-Methoxybenzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamide, were reported .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Research into thiazole and pyridine derivatives has identified several compounds with significant antibacterial and antifungal activities. These compounds have been synthesized and evaluated for their potential in treating various microbial infections. For example, novel derivatives have shown to possess comparable antimicrobial activities to standard antibacterial and antifungal agents, highlighting their potential as new therapeutic agents in combating infectious diseases (Helal et al., 2013).
Anticancer Activity
Some thiazole and pyridine-linked compounds have demonstrated promising anticancer properties. These compounds exhibit cytotoxicity against various cancer cell lines, including liver carcinoma and breast cancer cells. The synthesis of such compounds and their evaluation against cancer cell lines have revealed their potential as anticancer agents, with some showing promising IC50 values indicating effective inhibition of cancer cell growth (Alqahtani & Bayazeed, 2020).
Photodynamic Therapy for Cancer Treatment
Research on zinc phthalocyanine derivatives has unveiled their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms. Their application in PDT offers a promising approach to cancer treatment, leveraging their photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Thiazole-based pyridine derivatives have also been explored for their potential as corrosion inhibitors. These compounds have been tested on mild steel in acidic conditions, demonstrating their ability to protect against corrosion. Their effectiveness as corrosion inhibitors suggests potential applications in industrial processes and materials science to enhance the longevity and durability of metal structures (Chaitra, Mohana, & Tandon, 2016).
Kinase Inhibition for Neurodegenerative Diseases
Newly synthesized N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives have been evaluated for their anticholinesterase and antiradical activity. These compounds target enzymes such as acetylcholinesterase and butyrylcholinesterase, relevant in the context of neurodegenerative diseases. Their multifunctional potential suggests a promising avenue for the development of treatments targeting the complex mechanisms underlying neurodegenerative conditions (Makhaeva et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Future research could focus on further exploring the properties and potential applications of “N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide” and similar compounds. For instance, their antibacterial activity could be investigated in conjunction with cell-penetrating peptides .
Eigenschaften
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-19-10-11-21-20(15-19)25-23(30-21)26(16-17-7-5-6-13-24-17)22(27)12-14-29-18-8-3-2-4-9-18/h2-11,13,15H,12,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFXZHJYESHUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

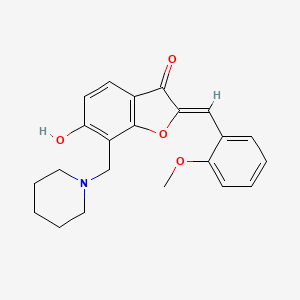
![4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2582692.png)
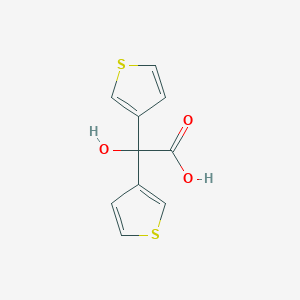
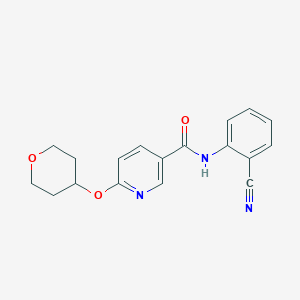
![2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2582703.png)
![3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2582704.png)
![N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2582705.png)
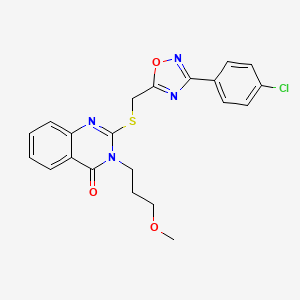
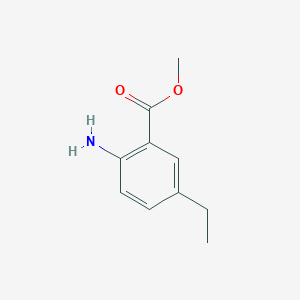
![6-Chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2582708.png)
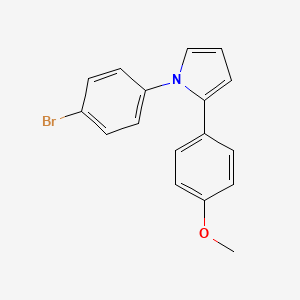
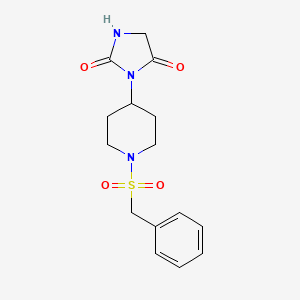
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/no-structure.png)
![N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2582714.png)